1-Bromo-4-ethyl-2-fluorobenzene

Regioselectivity Isomer verification Aryl bromide procurement

1-Bromo-4-ethyl-2-fluorobenzene is a tri-substituted aromatic halide featuring a bromine atom ortho to a fluorine substituent and para to an ethyl group. With molecular formula C8H8BrF and molecular weight 203.05 g/mol, this compound belongs to the class of ortho-fluorinated aryl bromides, a category of halogenated building blocks widely employed in palladium-catalyzed cross-coupling reactions.

Molecular Formula C8H8BrF
Molecular Weight 203.05 g/mol
CAS No. 928304-44-3
Cat. No. B1509437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-ethyl-2-fluorobenzene
CAS928304-44-3
Molecular FormulaC8H8BrF
Molecular Weight203.05 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)Br)F
InChIInChI=1S/C8H8BrF/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
InChIKeyGTBMBEKUGNUTLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-ethyl-2-fluorobenzene (CAS 928304-44-3): Ortho-Fluorinated Aryl Bromide Building Block for Pd-Catalyzed Cross-Coupling


1-Bromo-4-ethyl-2-fluorobenzene is a tri-substituted aromatic halide featuring a bromine atom ortho to a fluorine substituent and para to an ethyl group . With molecular formula C8H8BrF and molecular weight 203.05 g/mol, this compound belongs to the class of ortho-fluorinated aryl bromides, a category of halogenated building blocks widely employed in palladium-catalyzed cross-coupling reactions . The strategic 1,2,4-substitution pattern creates a specific electronic environment that distinguishes it from isomeric analogs and other halogenated benzenes in coupling chemistry.

Why 1-Bromo-4-ethyl-2-fluorobenzene Cannot Be Generically Substituted: Ortho-Fluorine Electronic Modulation and Isomer-Dependent Reactivity


Aryl bromides bearing ortho-fluorine substituents exhibit fundamentally different reactivity profiles in cross-coupling reactions compared to their non-fluorinated or meta/para-fluorinated counterparts due to the strong electron-withdrawing inductive effect (-I) and weak electron-donating resonance effect (+M) of fluorine in the ortho position . The presence of fluorine at C2 alters both the electron density at the C-Br bond and the steric environment around the reaction center. Furthermore, the bromination of 1-ethyl-4-fluorobenzene produces a mixture of regioisomers (1-bromo-4-ethyl-2-fluorobenzene and 1-bromo-2-ethyl-4-fluorobenzene) , necessitating isomer-specific procurement rather than generic substitution. The ethyl group at C4 provides additional electronic modulation distinct from methyl or unsubstituted analogs, influencing both coupling kinetics and product physical properties .

Quantitative Differentiation of 1-Bromo-4-ethyl-2-fluorobenzene: Comparative Evidence for Scientific Selection


Regioisomeric Identity Verification: Distinguishing 1-Bromo-4-ethyl-2-fluorobenzene from 1-Bromo-2-ethyl-4-fluorobenzene

Bromination of 1-ethyl-4-fluorobenzene yields a mixture of regioisomers including 1-bromo-4-ethyl-2-fluorobenzene and 1-bromo-2-ethyl-4-fluorobenzene . These two isomers share identical molecular formula (C8H8BrF) and molecular weight (203.05 g/mol) but differ fundamentally in substitution pattern: the target compound places bromine ortho to fluorine (C1 bromine, C2 fluorine, C4 ethyl), whereas the isomeric byproduct reverses the bromine-fluorine orientation. This regioisomeric ambiguity necessitates rigorous identity verification in procurement workflows.

Regioselectivity Isomer verification Aryl bromide procurement

Physical Property Differentiation: Boiling Point and Density Comparison with Isomeric Analogs

The physical properties of ortho-fluorinated aryl bromides differ measurably from structural analogs. 1-Bromo-4-ethyl-2-fluorobenzene exhibits computed density of 1.4±0.1 g/cm³ and boiling point of 192.0±20.0 °C at 760 mmHg . In contrast, the closely related compound 1-(2-bromoethyl)-4-fluorobenzene (where bromine resides on an ethyl side chain rather than the aromatic ring) displays significantly different physical parameters: density of 1.4498 g/mL at 25 °C and boiling point of 100-104 °C at 15 mmHg [1].

Physical properties Purification Isomer separation

Electronic Modulation via Ortho-Fluorine Substitution: Predicted Cross-Coupling Reactivity Advantage

Para-substituted fluorobenzene derivatives with electron-withdrawing and electron-donating groups at C4 have been systematically evaluated in palladium-catalyzed direct arylations at the α-position to fluorine [1]. Fluorine exerts a strong electron-withdrawing inductive effect (-I) that increases the electrophilicity of the adjacent C-Br bond, potentially accelerating oxidative addition in cross-coupling reactions. The ethyl group at C4 provides modest electron-donating character via hyperconjugation and inductive effects, creating a polarized electronic environment distinct from unsubstituted or methyl analogs. While direct comparative kinetic data for this specific compound are not available in open literature, the established substituent effect framework predicts enhanced oxidative addition rates relative to non-fluorinated aryl bromides.

Suzuki-Miyaura coupling Electronic effects Palladium catalysis

Grignard Reagent Formation Utility: Synthetic Value as Organometallic Precursor

4-Ethyl-2-fluorobromobenzene (synonymous with 1-bromo-4-ethyl-2-fluorobenzene) has been documented as a precursor for Grignard reagent formation in the synthesis of (4-ethyl-2-fluorophenyl)methanol . In this application, the aryl bromide reacts with magnesium in anhydrous ether to generate the corresponding arylmagnesium bromide, which subsequently reacts with formaldehyde to yield the benzyl alcohol derivative. This establishes the compound's viability as an organometallic precursor for nucleophilic addition and cross-coupling sequences beyond palladium-catalyzed methods.

Grignard reagent Organometallic synthesis Carbon-carbon bond formation

Aryl Halide Identity Verification: InChIKey-Based Database Confirmation

The compound is unambiguously identified in authoritative chemical databases by its unique InChIKey: GTBMBEKUGNUTLQ-UHFFFAOYSA-N . This 27-character hash serves as a definitive, machine-readable identifier that distinguishes 1-bromo-4-ethyl-2-fluorobenzene from all regioisomers, structural analogs, and homologs. The standard InChI string (1S/C8H8BrF/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3) encodes the exact connectivity: bromine at position 1, fluorine at position 2, and ethyl at position 4 on the benzene ring.

Chemical identity Database verification Procurement accuracy

Purity Specification and Quality Control Documentation: Vendor-Disclosed Analytical Data

Commercial suppliers provide batch-specific quality control documentation for 1-bromo-4-ethyl-2-fluorobenzene, including NMR, HPLC, and GC analytical reports with standard purity specification of ≥95% . This documentation enables direct comparison of procurement options based on vendor-provided analytical data rather than nominal catalog specifications alone. The availability of multi-method characterization (NMR for structural confirmation, HPLC/GC for purity quantification) supports informed procurement decisions where traceable quality metrics are required for regulated or publication-bound research.

Purity Quality control Analytical verification

Optimal Application Scenarios for 1-Bromo-4-ethyl-2-fluorobenzene in Synthetic and Medicinal Chemistry Workflows


Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates

As an ortho-fluorinated aryl bromide, 1-bromo-4-ethyl-2-fluorobenzene serves as an electrophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to construct fluorinated biaryl scaffolds. The ortho-fluorine substituent modulates electronic properties of the resulting biaryl products, while the ethyl group provides lipophilic character suitable for medicinal chemistry lead optimization . The compound's role as a fluorinated building block is explicitly documented in vendor technical specifications , supporting its application in the synthesis of fluorinated pharmaceutical intermediates where metabolic stability and bioavailability are design considerations.

Grignard Reagent-Mediated Synthesis of Fluorinated Benzyl Alcohol Derivatives

The compound undergoes magnesium insertion to form the corresponding arylmagnesium bromide, which can be trapped with electrophiles such as formaldehyde to yield (4-ethyl-2-fluorophenyl)methanol . This application extends the compound's synthetic utility beyond cross-coupling to nucleophilic addition and chain-extension strategies, providing access to fluorinated benzyl alcohol intermediates for further functionalization in medicinal chemistry programs.

Isomer-Specific Procurement for Structure-Activity Relationship (SAR) Studies

The documented co-formation of regioisomers during synthesis underscores the importance of isomer-specific procurement for SAR studies. Laboratories investigating the biological or catalytic effects of precise substitution patterns require the exact 1-bromo-2-fluoro-4-ethyl isomer rather than the 1-bromo-2-ethyl-4-fluoro isomer. InChIKey-based verification and batch-specific NMR confirmation enable rigorous identity control essential for reproducible SAR data generation in pharmaceutical and agrochemical discovery programs.

Electronically-Tuned Cross-Coupling for Fluorinated Materials Synthesis

The combination of ortho-fluorine electron withdrawal and para-ethyl electron donation creates a polarized aryl bromide with predictable electronic properties . This electronic tuning is relevant for synthesizing fluorinated organic materials where precise control of frontier orbital energies influences optoelectronic performance. The compound's density (1.4 g/cm³) and boiling point (192 °C) inform handling and purification protocols in materials chemistry applications.

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